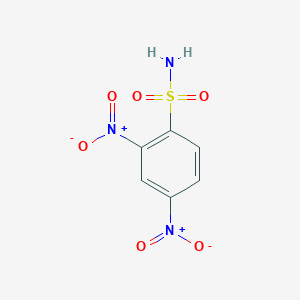

2,4-Dinitrobenzenesulfonamide

Vue d'ensemble

Description

2,4-Dinitrobenzenesulfonamide is an organic compound with the molecular formula C6H5N3O6S. It is characterized by the presence of two nitro groups and a sulfonamide group attached to a benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dinitrobenzenesulfonamide can be synthesized through the reaction of 2,4-dinitrobenzenesulfonyl chloride with ammonia or an amine. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Dinitrobenzenesulfonamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonamide group can be displaced by nucleophiles such as thiols, leading to the formation of thiol-substituted products.

Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Thiols, amines, and other nucleophiles in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

Nucleophilic Substitution: Thiol-substituted benzenesulfonamides.

Reduction: 2,4-Diaminobenzenesulfonamide.

Oxidation: Oxidized derivatives depending on the specific conditions used.

Applications De Recherche Scientifique

Antitumor Activity

Recent studies have highlighted the selective antitumor activity of 2,4-dinitrobenzenesulfonamide derivatives. For instance, research shows that alkoxyamines caged with this compound exhibit selective cytotoxicity against cancer cells by exploiting the higher glutathione concentrations in these cells compared to normal cells. This mechanism leads to apoptosis and cell cycle arrest at the G2/M phase, suggesting potential applications in targeted cancer therapies .

Case Study: GSH-Directed Chemotherapeutic Agents

- Objective : To develop agents that selectively kill cancer cells.

- Findings : The this compound-caged alkoxyamines demonstrated effective selective killing of cancer cells while sparing normal cells, indicating a promising avenue for chemotherapy .

Synthesis of Novel Compounds

This compound serves as a versatile intermediate in organic synthesis. It has been utilized to create various derivatives with potential biological activities.

Synthesis of β-Glycosyl Amides

- Process : Glycosylamines are sulfonated using 2,4-dinitrobenzenesulfonyl chloride to form N-glycosyl-2,4-dinitrobenzenesulfonamides.

- Outcome : This reaction has been noted for its efficiency in producing amides and thioamides through nucleophilic attacks on the sulfonamide .

Protecting Group in Organic Chemistry

In synthetic organic chemistry, this compound is employed as a protecting group for primary amines. The compound can be selectively deprotected under mild conditions to yield primary amines without affecting other functional groups.

Deprotection Techniques

- Methodology : The removal of the 2,4-dinitrobenzenesulfonyl group can be achieved using thiols or other reagents such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) .

- Significance : This application is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions.

Antimicrobial Properties

Research has also indicated that derivatives of this compound exhibit antimicrobial activity against Mycobacterium tuberculosis. The design of hybrid compounds integrating this sulfonamide structure has shown promising results in inhibiting bacterial growth.

Case Study: Hybrid Compounds Against Tuberculosis

- Compounds Tested : A series of new hybrids incorporating piperazine and benzofuran with this compound were synthesized.

- Results : Some compounds displayed minimum inhibitory concentrations (MIC) comparable to established drugs like ethambutol, indicating their potential as new anti-tubercular agents .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of 2,4-dinitrobenzenesulfonamide involves its interaction with nucleophiles, particularly thiols. The compound acts as an electrophile, with the nitro groups enhancing its reactivity. In biological systems, it can inhibit enzymes by reacting with thiol groups in the active site, leading to enzyme inactivation .

Comparaison Avec Des Composés Similaires

- 2-Nitrobenzenesulfonamide

- 4-Nitrobenzenesulfonamide

- 2,4-Dinitrobenzenesulfonyl chloride

Comparison: 2,4-Dinitrobenzenesulfonamide is unique due to the presence of two nitro groups, which significantly enhance its electrophilic properties compared to mono-nitrobenzenesulfonamides. This makes it more reactive in nucleophilic substitution reactions and more effective in biological applications where strong electrophiles are required .

Activité Biologique

2,4-Dinitrobenzenesulfonamide (2,4-DNBS) is an organic compound characterized by its sulfonamide functional group attached to a dinitrobenzene ring. With the chemical formula C₆H₄N₂O₄S, it appears as a yellow crystalline solid. The compound has garnered attention for its biological activity and potential applications in drug development, particularly in targeting various diseases such as tuberculosis and cancer.

The presence of two nitro groups on the benzene ring enhances the electrophilic properties of 2,4-DNBS, making it a versatile reagent in organic synthesis. These nitro groups facilitate nucleophilic attacks, which are essential for various biochemical reactions. The sulfonamide group contributes to the compound's solubility and interaction with biological targets, enhancing its pharmacological profile.

2,4-DNBS acts primarily through its ability to form glycosidic bonds in carbohydrate chemistry. It directs the stereochemistry of glycosylation reactions, promoting the formation of β-d-glycosidic bonds. This property is exploited in synthesizing complex carbohydrates crucial for studying carbohydrate-protein interactions and developing novel therapeutic agents .

Biological Activity

The biological activity of 2,4-DNBS has been explored across several studies, revealing its potential as an antituberculosis agent and in cancer therapy.

Antituberculosis Activity

Recent research indicates that derivatives of 2,4-DNBS exhibit significant inhibitory effects against Mycobacterium tuberculosis (Mtb). For instance, a series of hybrids incorporating 2,4-DNBS demonstrated minimum inhibitory concentration (MIC) values ranging from 0.78 to 1.56 µg/mL, showing comparable efficacy to standard anti-TB drugs like ethambutol and rifampicin . The selectivity index (SI) for these compounds was found to be greater than 30, indicating low toxicity and high selectivity for Mtb .

Cancer Cell Inhibition

In addition to its antimycobacterial properties, 2,4-DNBS has shown promise in inhibiting cancer cell growth. Studies reveal that compounds derived from 2,4-DNBS can induce cell cycle arrest in cancer cells and exhibit significant antiproliferative activity . The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival.

Case Studies

Several case studies have highlighted the effectiveness of 2,4-DNBS in various applications:

- Antituberculosis Hybrid Compounds : A study synthesized novel benzhydryl piperazine-coupled nitrobenzenesulfonamide hybrids that exhibited excellent anti-TB activity with MIC values lower than those of traditional drugs .

- Glycosylation Reactions : Another study demonstrated the utility of 2,4-DNBS in facilitating SN2-type displacement reactions for synthesizing β-d-glycosaminosides. This approach allows for the efficient construction of glycosidic linkages essential for carbohydrate synthesis .

Data Table: Biological Activity Summary

| Compound Type | MIC (µg/mL) | Selectivity Index | Activity Description |

|---|---|---|---|

| 2,4-DNBS Derivatives | 0.78 - 1.56 | >30 | Significant anti-TB activity |

| Benzhydryl Piperazine Coupled Hybrids | 1.56 | >30 | Comparable efficacy to ethambutol |

| Cancer Cell Inhibitory Compounds | N/A | N/A | Induces G0/G1 cell cycle arrest |

Propriétés

IUPAC Name |

2,4-dinitrobenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O6S/c7-16(14,15)6-2-1-4(8(10)11)3-5(6)9(12)13/h1-3H,(H2,7,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMRSEKWXWQVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90448134 | |

| Record name | 2,4-dinitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73901-01-6 | |

| Record name | 2,4-dinitrobenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90448134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrobenzene-1-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.